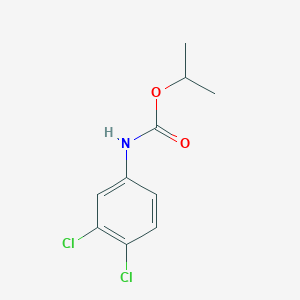

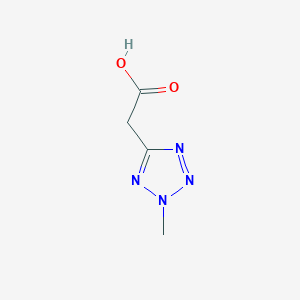

2-Methyl-2h-tetrazole-5-acetic acid

Übersicht

Beschreibung

Synthesis Analysis

Tetrazoles can be synthesized using various methods. One common approach involves the use of triethyl orthoformate and sodium azide . Another method involves the use of alcohols and aldehydes . A specific derivative of 1, 2-methyl-5-(tetrazol-1-yl)tetrazole, can be obtained by cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid .Molecular Structure Analysis

The parent heterocycle CH2N4 can exist as three tautomers, 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole. The first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic . The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles exhibit multiple reactivity due to their nitrogen-rich conjugated structure . They can act as acids and bases, and also exhibit prototropic annular tautomerism in the case of neutral molecules and conjugated acids . They can also undergo reactions with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazoles have specific thermochemical properties . They exhibit the extreme values of acidity, basicity, and complex formation constants . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .Wirkmechanismus

Target of Action

Tetrazoles and their derivatives are known to interact with various biological targets due to their ability to mimic the carboxylic acid functional group .

Mode of Action

Tetrazoles are known to interact with their targets through electrostatic potentials that show a significant local similarity in the disposition of four coplanar local minima at positions consistent with lone pairs . This interaction can lead to changes in the target’s function, affecting the biological processes it is involved in.

Biochemical Pathways

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 2-Methyl-2h-tetrazole-5-acetic acid could potentially affect the same biochemical pathways as its carboxylic acid counterparts.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound may have similar properties, potentially leading to increased bioavailability compared to its carboxylic acid counterparts.

Result of Action

Given the potential biological activity of tetrazoles, it is plausible that this compound could have significant effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tetrazoles are known to be stable over a wide pH range and resistant to various oxidizing and reducing agents . This suggests that this compound could maintain its efficacy and stability in a variety of environmental conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-Methyl-2h-tetrazole-5-acetic acid in lab experiments is its unique chemical structure, which makes it an attractive candidate for various research applications. This compound is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Zukünftige Richtungen

There are several possible future directions for research on 2-Methyl-2h-tetrazole-5-acetic acid. One area of interest is the development of new synthetic methods for this compound, which may improve its accessibility and reduce its potential toxicity. Another area of interest is the exploration of this compound's potential as a therapeutic agent, particularly in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2h-tetrazole-5-acetic acid has been used in various scientific research applications, including as a ligand in metal coordination chemistry, as a fluorescent probe for detecting metal ions, and as a building block for the synthesis of other compounds. This compound has also been studied for its potential use in drug discovery, as it has been shown to exhibit antitumor activity in vitro.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-methyltetrazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-8-6-3(5-7-8)2-4(9)10/h2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKISSZKNVUUXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314334 | |

| Record name | (2-Methyl-2H-tetrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21743-77-1 | |

| Record name | NSC282048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methyl-2H-tetrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3049672.png)